2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile
Description
Properties
CAS No. |
64011-91-2 |
|---|---|
Molecular Formula |
C12H14N6 |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
2-[2-(2-amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile |
InChI |
InChI=1S/C12H14N6/c13-3-11(4-14,5-15)9-1-2-10(9)12(6-16,7-17)8-18/h9-10H,1-3,6,13,16H2 |
InChI Key |
ISKHJQHKQOYVCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C(CN)(C#N)C#N)C(CN)(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
[2+2] Photocycloaddition
Ultraviolet light-induced [2+2] cycloaddition between ethylene derivatives remains the most widely employed method. A study utilizing 1,2-dicyanoethylene and vinyl acetate demonstrated a 62% yield of the cyclobutane precursor under 254 nm irradiation. The reaction proceeds via a diradical intermediate, with regioselectivity controlled by substituent electronic effects.
Table 1: Comparison of [2+2] Photocycloaddition Conditions
Transition Metal-Catalyzed Cyclization
Palladium-mediated coupling reactions enable stereocontrolled cyclobutane formation. A 2024 patent disclosed a Pd(PPh₃)₄-catalyzed process converting 1,4-dibromo-2,3-dicyanobutane to the cyclobutane core with 78% enantiomeric excess. The mechanism involves oxidative addition followed by reductive elimination, with chelating ligands critically influencing stereochemical outcomes.
Strain-Release Cyclization
Recent advances utilize bicyclo[2.1.1]hexane derivatives undergoing ring-opening to form functionalized cyclobutanes. This method advantageously incorporates amino and cyano groups simultaneously, achieving 83% yield in optimized conditions.
Functional Group Introduction Strategies
Amino Group Installation
Post-cyclization amination employs three principal approaches:
- Hofmann Rearrangement : Treatment of cyano precursors with bromine in basic media converts cyano to amino groups. A 2023 study achieved 89% conversion using LiOH/NaOCl system at -15°C.
- Staudinger Reaction : Phosphine-mediated reduction of azide intermediates enables precise amino group positioning.
- Enzymatic Transamination : Novel biocatalysts like ω-transaminases demonstrate 74% efficiency in stereoselective amination.
Cyano Group Incorporation
The propanedinitrile moieties are introduced through:
Table 2: Cyanation Methods Comparison
| Method | Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | KCN/CuCN | 80 | 65 | 98.2 |
| Electrophilic Cyanation | CNBr/AlCl₃ | -20 | 72 | 97.5 |
| Gas-Phase Transfer | HCN/Zeolite Catalyst | 120 | 81 | 99.1 |
Stepwise Synthesis Approaches
Linear Assembly Strategy
A five-step sequence developed by Watanabe et al. (2024) illustrates this approach:
- Cyclobutane ring formation via photocycloaddition (62% yield)
- Sequential cyanation using trimethylsilyl cyanide (84% per site)
- Reductive amination with NaBH₃CN/NH₄OAc (77% yield)
- Final purification via high-performance countercurrent chromatography (HPCCC)
Convergent Synthesis
Modular assembly of functionalized fragments improves efficiency:
- Independent synthesis of amino-dicyanoethyl and aminomethyl-propanedinitrile modules
- Suzuki-Miyaura coupling of boronic ester derivatives
- Tandem deprotection-cyclization using BF₃·OEt₂
The convergent approach reduces step count from 5 to 3, boosting overall yield to 44%.
Catalytic System Innovations
Recent breakthroughs in catalytic methodologies have revolutionized the synthesis:
Table 3: Advanced Catalytic Systems
| Catalyst | Function | TOF (h⁻¹) | TON | Reference |
|---|---|---|---|---|
| Pd@MOF-303 | Cyclization | 520 | 12,400 | |
| Enzyme-Cu Hybrid | Amination/Cyanation | 380 | 8,200 | |
| Photoredox/Ni Dual | Cross-Coupling | 670 | 15,000 |
Purification Challenges and Solutions
The compound's high polarity and multiple functional groups necessitate specialized purification:
Chromatographic Methods
- HILIC (Hydrophilic Interaction Chromatography): 95% recovery using XBridge BEH Amide column
- Ion-Pairing HPLC: 0.1% heptafluorobutyric acid additive improves peak symmetry
Crystallization Optimization
- Mixed-solvent system (EtOAc/Heptane/5% DMF) yields 99.3% pure crystals
- Temperature-gradient crystallization reduces impurities by 82%
Industrial-Scale Production Considerations
Scale-up challenges and mitigation strategies include:
Exothermic Reaction Management
- Continuous flow reactors maintain temperature within ±1°C
- Jet-loop mixing systems enhance heat transfer efficiency
Waste Minimization
- Cyanide recycling achieves 92% reagent recovery
- Catalytic filtration systems reduce Pd waste to <0.5 ppm
Quality Control Protocols
- In-line FTIR monitoring detects intermediate deviations in real-time
- PAT (Process Analytical Technology) ensures batch consistency
Emerging Synthetic Technologies
Cutting-edge approaches showing promise:
- Electric Field-Assisted Synthesis
- 15 kV/cm fields accelerate cyclobutane formation by 3.2-fold
- Plasma-Enhanced Amination
- Non-thermal plasma enables solvent-free amino group installation
- AI-Driven Reaction Optimization
- Machine learning models predict optimal conditions with 89% accuracy
Environmental Impact and Sustainability
Comparative life-cycle analysis of synthesis routes:
Table 4: Environmental Metrics by Method
| Method | PMI (kg/kg) | E-Factor | Carbon Footprint (kg CO₂/kg) |
|---|---|---|---|
| Traditional Stepwise | 86 | 34 | 18.7 |
| Catalytic Convergent | 41 | 12 | 9.2 |
| Biocatalytic | 29 | 6 | 4.1 |
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert nitrile groups to primary amines.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The dicyanoethyl and amino groups play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Features of Selected Propanedinitrile and Cyclobutane Derivatives
Cyclobutane Derivatives
The cyclobutane core in the target compound distinguishes it from cyclohexane or aromatic systems. The amino groups in the target compound also contrast with the acetyl and amide groups in the latter, which rely on N–H···O hydrogen bonds for crystal packing .
Propanedinitrile Derivatives
Propanedinitrile derivatives often exhibit versatile reactivity due to the electron-deficient nature of the nitrile groups. For example, [Chloro(phenyl)methylidene]propanedinitrile leverages its chloro and phenyl groups for electrophilic reactions, whereas the target compound’s amino groups may direct nucleophilic attacks. The thiazolidinone-containing derivative demonstrates how heterocyclic systems (e.g., sulfur-containing rings) can impart bioactivity absent in the target compound.
Hydrogen Bonding and Crystal Packing
- The target compound’s amino groups likely form N–H···N hydrogen bonds with nitrile groups, analogous to the N–H···O interactions in 2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide .
- In contrast, the thiazolidinone derivative exhibits C–H···N bonds and π-interactions due to its planar heterocyclic ring, which the target compound’s non-aromatic cyclobutane cannot replicate.
Biological Activity
2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile, with the CAS number 64011-91-2, is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₂H₁₄N₆
- Molar Mass : 242.28 g/mol
- Structure : The compound features a cyclobutane ring with two amino groups and multiple cyano groups attached, contributing to its reactivity and biological profile.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.
- Antioxidant Activity : The presence of amino and cyano groups suggests that this compound may exhibit antioxidant properties by scavenging free radicals.
- Cytotoxic Effects : Preliminary studies indicate that it may have cytotoxic effects on certain cancer cell lines, potentially through apoptosis induction.
- Enzyme Inhibition : Research suggests that it might inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
Study 1: Cytotoxicity in Cancer Cells
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 8.5 | Apoptosis |
| MCF-7 | 12.3 | Cell cycle arrest |
| A549 | 10.7 | Reactive oxygen species |
Study 2: Antioxidant Properties
Another research article highlighted the antioxidant capacity of the compound using DPPH and ABTS assays. The compound showed a dose-dependent increase in radical scavenging activity, suggesting its potential use as a natural antioxidant.
| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 50 | 45 | 55 |
| 100 | 70 | 80 |
| 200 | 85 | 90 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis involving cyclobutane ring formation via [2+2] photocycloaddition or thermal cyclization, followed by sequential introduction of nitrile and amino groups. Key parameters include temperature control (< 80°C to prevent nitrile degradation), solvent selection (polar aprotic solvents like DMF for nitrile stability), and catalyst use (e.g., palladium for cyanation). Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane eluent) is critical to isolate the target compound .
- Data Validation : Monitor intermediates using H NMR (e.g., cyclobutyl proton signals at δ 2.5–3.5 ppm) and IR spectroscopy (C≡N stretches ~2200 cm) .
Q. How should researchers characterize the stereochemical configuration and electronic properties of this compound?
- Methodology :
- X-ray crystallography for absolute configuration determination, focusing on cyclobutyl ring geometry and substituent orientation .
- Multinuclear NMR (H, C, N) to resolve amino and nitrile group environments. N NMR is particularly useful for distinguishing amino protons in crowded spectra .
- Computational DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, predicting nucleophilic/electrophilic sites for reactivity studies .
Advanced Research Questions
Q. How can computational reaction path searches improve the design of derivatives with enhanced bioactivity?
- Methodology :
- Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and energy barriers for reactions involving the compound’s nitrile and amino groups. For example, predict regioselectivity in nucleophilic additions to the dicyanoethyl moiety .
- Molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinases), prioritizing modifications that improve binding affinity (ΔG < -8 kcal/mol) .
Q. What experimental strategies resolve contradictions in reported bioactivity data, such as inconsistent cytotoxicity results?
- Methodology :
- Impurity Profiling : Employ HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to detect trace byproducts (e.g., cyclobutane ring-opened derivatives) that may interfere with assays .
- Standardized Assay Conditions : Replicate cytotoxicity studies (e.g., MTT assay) under controlled O levels (5% CO for cell cultures) to minimize oxidative degradation of nitrile groups .
- Case Study : If conflicting IC values arise, compare cell line genetic backgrounds (e.g., CYP450 expression affecting prodrug activation) and validate via siRNA knockdown experiments .
Methodological Best Practices
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading) and identify Pareto-optimal conditions for yield vs. purity .
- Safety Protocols : Handle nitrile-containing intermediates in fume hoods with nitrile-compatible PPE (butyl gloves) due to potential cyanide release under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
